molecular formula C13H16O B15308012 3-{Spiro[3.3]heptan-1-yl}phenol

3-{Spiro[3.3]heptan-1-yl}phenol

Cat. No.: B15308012
M. Wt: 188.26 g/mol
InChI Key: FPLANYFFOBLKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{Spiro[3.3]heptan-1-yl}phenol is a chemical compound characterized by a spirocyclic structure, where a phenol group is attached to a spiro[3.3]heptane moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Spiro[3.3]heptan-1-yl}phenol typically involves the formation of the spiro[3.3]heptane core followed by the introduction of the phenol group. One common method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through an initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to the formation of optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{Spiro[3.3]heptan-1-yl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-{Spiro[3.3]heptan-1-yl}phenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The unique spirocyclic structure makes it useful in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 3-{Spiro[3.3]heptan-1-yl}phenol exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Spiro[3.3]heptan-1-yl}phenol is unique due to its combination of a spirocyclic structure and a phenol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The non-coplanar exit vectors of the spiro[3.3]heptane core provide unique spatial arrangements that can enhance binding interactions with biological targets .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-spiro[3.3]heptan-3-ylphenol

InChI

InChI=1S/C13H16O/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12,14H,2,5-8H2

InChI Key

FPLANYFFOBLKQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.